3a,8-Dimethyl-5-(prop-1-en-2-yl)decahydroazulene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3a,8-Dimethyl-5-(prop-1-en-2-yl)decahydroazulene is a sesquiterpene hydrocarbon with the molecular formula C15H26. This compound is characterized by its unique structure, which includes a decahydroazulene core with methyl and isopropenyl substituents. It is commonly found in essential oils and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a,8-Dimethyl-5-(prop-1-en-2-yl)decahydroazulene typically involves the cyclization of suitable precursors under specific conditions. One common method involves the use of cyclization reactions of linear precursors in the presence of acid catalysts. The reaction conditions often include elevated temperatures and controlled environments to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve the extraction from natural sources such as essential oils, followed by purification processes. Alternatively, large-scale synthesis can be achieved through optimized cyclization reactions using industrial reactors and continuous flow systems to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3a,8-Dimethyl-5-(prop-1-en-2-yl)decahydroazulene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or acids.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
Oxidation: Formation of alcohols, ketones, and carboxylic acids.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated derivatives and other substituted compounds.
Scientific Research Applications
3a,8-Dimethyl-5-(prop-1-en-2-yl)decahydroazulene has several applications in scientific research:
Chemistry: Used as a model compound for studying cyclization reactions and sesquiterpene synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the fragrance and flavor industry due to its presence in essential oils.
Mechanism of Action
The mechanism of action of 3a,8-Dimethyl-5-(prop-1-en-2-yl)decahydroazulene involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4a,8-Dimethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene
- (3S,5R,8S)-3,8-Dimethyl-5-(prop-1-en-2-yl)-2,3,5,6,7,8-hexahydroazulen-1(4H)-one
- (5R,6R)-3,6-Dimethyl-5-(prop-1-en-2-yl)-6-vinyl-6,7-dihydrobenzofuran
Uniqueness
3a,8-Dimethyl-5-(prop-1-en-2-yl)decahydroazulene is unique due to its specific structural features and the presence of both methyl and isopropenyl groups on the decahydroazulene core
Properties
CAS No. |
831211-84-8 |
---|---|
Molecular Formula |
C15H26 |
Molecular Weight |
206.37 g/mol |
IUPAC Name |
4,8a-dimethyl-7-prop-1-en-2-yl-2,3,3a,4,5,6,7,8-octahydro-1H-azulene |
InChI |
InChI=1S/C15H26/c1-11(2)13-8-7-12(3)14-6-5-9-15(14,4)10-13/h12-14H,1,5-10H2,2-4H3 |
InChI Key |
HXDXQWMEYWFSBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC2(C1CCC2)C)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.